6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822201
InChI: InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2
SMILES:
Molecular Formula: C11H8FN3S
Molecular Weight: 233.27 g/mol

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

CAS No.:

Cat. No.: VC17822201

Molecular Formula: C11H8FN3S

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine -

Specification

Molecular Formula C11H8FN3S
Molecular Weight 233.27 g/mol
IUPAC Name 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Standard InChI InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2
Standard InChI Key OOKRDRVCVTUZPT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)N

Introduction

Structural and Physicochemical Properties

The molecular formula of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine is C11_{11}H8_8FN3_3S, with a molecular weight of 233.27 g/mol . The imidazo[2,1-b] thiazole core consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar aromatic system. The 3-fluorophenyl substituent at position 6 introduces electronic effects that influence reactivity and biological interactions.

Key structural features:

  • Planar aromatic system: Enhances π-π stacking interactions with biological targets.

  • Fluorine atom: Increases lipophilicity and metabolic stability via electron-withdrawing effects.

  • Amino group at position 5: Serves as a hydrogen bond donor, critical for target binding.

The compound’s solubility profile is typical of heterocyclic amines, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of imidazo[2,1-b][1, thiazole derivatives typically involves cyclization reactions between 2-aminothiazoles and α-halocarbonyl compounds. For 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine, a plausible route involves:

  • Formation of the thiazole ring: Reaction of 3-fluorophenylacetonitrile with elemental sulfur and ammonia yields 2-amino-4-(3-fluorophenyl)thiazole.

  • Cyclization: Treatment with α-bromoketones under mild heating (60–80°C) in ethanol facilitates imidazo-thiazole ring formation .

Representative reaction:

2-Amino-4-(3-fluorophenyl)thiazole+α-BromoketoneEtOH, Δ6-(3-Fluorophenyl)imidazo[2,1-b][1][3]thiazol-5-amine\text{2-Amino-4-(3-fluorophenyl)thiazole} + \text{α-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{6-(3-Fluorophenyl)imidazo[2,1-b][1][3]thiazol-5-amine}

Advanced Coupling Techniques

Recent methodologies employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to functionalize the amino group. For example, in related imidazo-thiadiazoles, EDCI-mediated amidation with sulfonyl piperazines achieved yields up to 84% .

Table 1: Synthetic Conditions for Imidazo-Thiazole Derivatives

ReagentsSolventTemperature (°C)Yield (%)Reference
EDCI/HOBt, TriethylamineDMF2584
α-Bromoketone, EthanolEthanol7068

Biological Activities

Antiproliferative Effects

While direct data on 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine are scarce, structurally related imidazo[2,1-b] thiadiazoles exhibit potent antitumor activity. For instance:

  • Compound 9c: Inhibited pancreatic ductal adenocarcinoma (SUIT-2) with an IC50_{50} of 5.11 µM .

  • Compound 9l: Showed broad-spectrum activity against Capan-1 and Panc-1 cells (IC50_{50} = 7.2–10.8 µM) .

The fluorine substituent likely enhances cell membrane permeability, while the amino group facilitates interactions with kinase domains .

Enzyme Inhibition

Imidazo-thiazole derivatives demonstrate selective inhibition of carbonic anhydrase (CA) isoforms:

  • hCA II Inhibition: A related sulfonyl piperazine conjugate exhibited a Ki_i of 57.7 µM against hCA II, a cytosolic isoform involved in pH regulation .

  • Selectivity: Fluorophenyl analogs show >100-fold selectivity for hCA II over hCA I, IX, and XII .

Table 2: Enzyme Inhibition Profiles of Related Compounds

CompoundhCA II Ki_i (µM)Selectivity (vs. hCA I/IX/XII)Reference
Sulfonyl Piperazine57.7>100-fold

Mechanistic Insights

Interaction with Kinases

The antiproliferative activity of imidazo-thiazoles is linked to focal adhesion kinase (FAK) inhibition. FAK phosphorylation, critical for cancer cell migration, is suppressed by these compounds at submicromolar concentrations . Molecular docking studies suggest the fluorophenyl group occupies hydrophobic pockets in the FAK ATP-binding site .

Comparative Analysis with Analogues

5.1 Role of Fluorine Substitution

  • 3-Fluorophenyl vs. 4-Fluorophenyl: The meta-fluorine position in 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine reduces steric hindrance compared to para-substituted analogs, enhancing target binding .

  • Non-Fluorinated Analogs: Lack of fluorine decreases lipophilicity, reducing blood-brain barrier penetration .

5.2 Amino Group Modifications

  • Methylation: N-Methylation of the amino group abolishes FAK inhibition, underscoring its role in hydrogen bonding .

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